![molecular formula C11H6N2O2 B12627220 1H-Pyrrolo[2,3-f]quinoline-2,3-dione CAS No. 953742-74-0](/img/structure/B12627220.png)
1H-Pyrrolo[2,3-f]quinoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-f]quinoline-2,3-dione is a heterocyclic compound that belongs to the class of fused pyridino-indoles. This compound is characterized by its unique structure, which includes a pyrroloquinoline core. It has garnered significant interest in pharmaceutical research due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be achieved through several synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This process typically includes cyclization and oxidation reactions . Another method involves the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-f]quinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions, have been studied for this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-f]quinoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting metal ions.
Medicine: It is being investigated for its potential antitumor, antimicrobial, and antifungal activities.
Industry: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione involves its interaction with various molecular targets and pathways. For example, it can act as a redox cofactor for bacterial dehydrogenases, facilitating electron transfer reactions . Additionally, it has been shown to stimulate the phosphorylation and activation of CREB and enhance PGC-1α expression . These interactions contribute to its biological activities and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-c]quinoline: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyrrolo ring.
Pyrroloquinoline quinone: Known for its role as a redox cofactor, this compound has a similar quinoline structure but includes additional carboxyl groups.
1H-Benzo[g]indole: Another fused heterocyclic compound with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which distinguish it from these related compounds.
Eigenschaften
CAS-Nummer |
953742-74-0 |
|---|---|
Molekularformel |
C11H6N2O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-f]quinoline-2,3-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-7-3-4-8-6(2-1-5-12-8)9(7)13-11(10)15/h1-5H,(H,13,14,15) |
InChI-Schlüssel |
HLRRUXIELIKVDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C3=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
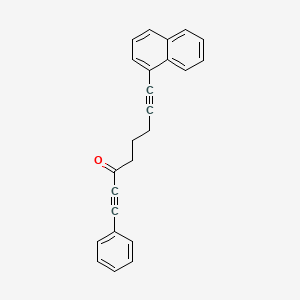
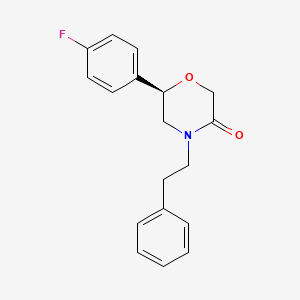

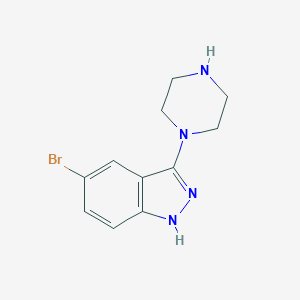
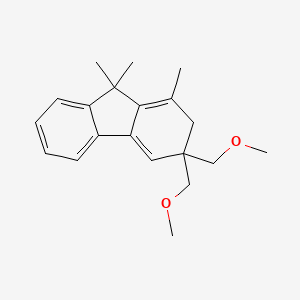
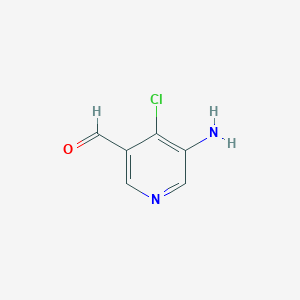
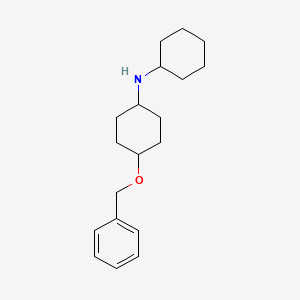
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)

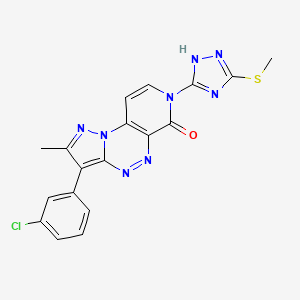
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
